molecular formula C8H5FN2O2 B1442131 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-40-2

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1442131
CAS No.: 1190315-40-2
M. Wt: 180.14 g/mol
InChI Key: PEJFUPGNXYCZQW-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a fused pyrrolo-pyridine core with a carboxylic acid group at position 3 and a fluorine substituent at position 5. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol (calculated from the non-fluorinated analog in and adjusted for fluorine substitution). This compound serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and bioactive molecules due to its electron-withdrawing fluorine substituent, which enhances metabolic stability and binding affinity .

Properties

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFUPGNXYCZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of Pyrrolo[3,2-c]pyridine Core

A common approach starts from substituted pyridine derivatives, such as 2-bromo-5-methylpyridine, which undergoes oxidation and nitration steps to form key intermediates (e.g., 2-bromo-5-methyl-4-nitropyridine 1-oxide). Subsequent reaction with N,N-dimethylformamide dimethyl acetal yields intermediates that cyclize in the presence of iron powder and acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (intermediate 15).

Functionalization at the 3-Position to Carboxylic Acid

The 3-position functionalization to install the carboxylic acid group often involves bromination followed by substitution or oxidation reactions. For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents at controlled temperatures. The brominated intermediate can then be converted to the carboxylic acid via hydrolysis or palladium-catalyzed coupling reactions with carboxylate equivalents.

Representative Preparation Procedure (Adapted from Literature)

Step Reagents and Conditions Outcome
1. Oxidation and Nitration 2-bromo-5-methylpyridine treated with m-chloroperbenzoic acid, then fuming nitric acid in sulfuric acid Formation of 2-bromo-5-methyl-4-nitropyridine 1-oxide
2. Formation of Key Intermediate Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide Intermediate suitable for cyclization
3. Cyclization Iron powder and acetic acid 6-bromo-1H-pyrrolo[3,2-c]pyridine
4. Suzuki Coupling 6-bromo intermediate reacted with arylboronic acids, Pd catalyst, base in dioxane/water under microwave irradiation Substituted pyrrolo[3,2-c]pyridines
5. Bromination at 3-Position Bromine or NBS in chloroform or dichloromethane at 0°C to room temperature 3-bromo-substituted intermediate
6. Carboxylation Hydrolysis or Pd-catalyzed coupling with carboxylate sources 3-carboxylic acid derivative

Detailed Research Findings and Data

  • Suzuki Cross-Coupling : The Suzuki reaction is widely used to introduce aryl groups at various positions of the pyrrolo[3,2-c]pyridine core. Typical conditions involve palladium catalysts such as Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, and mixed solvents like dioxane/water at 80–125 °C under nitrogen atmosphere for several hours.

  • Bromination and Tosylation : Bromination at the 3-position is achieved using bromine or NBS with bases like triethylamine or sodium hydroxide in solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF). Tosylation of the nitrogen can be performed using p-toluenesulfonyl chloride under basic aqueous-organic biphasic conditions.

  • Microwave-Assisted Reactions : Microwave irradiation accelerates Suzuki coupling reactions, reducing reaction times to 20–30 minutes at elevated temperatures (85–125 °C), improving yields and purity of intermediates like 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

  • Purification and Isolation : After reaction completion, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and silica gel chromatography or recrystallization are standard purification methods.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material 2-bromo-5-methylpyridine Commercially available
Oxidation Reagent m-Chloroperbenzoic acid For pyridine N-oxide formation
Nitration Fuming nitric acid in sulfuric acid Introduces nitro group
Cyclization Iron powder, acetic acid Forms pyrrolo[3,2-c]pyridine core
Bromination Br₂ or NBS in chloroform/DCM, 0°C to RT Selective for 3-position
Suzuki Coupling Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ For aryl substitution
Base for Coupling K₂CO₃ Common base
Solvent for Coupling 1,4-Dioxane/H₂O Biphasic solvent system
Microwave Reaction Conditions 85–125 °C, 20–30 min Accelerates coupling
Purification Silica gel chromatography or recrystallization Ensures product purity

Chemical Reactions Analysis

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid acts as a potent inhibitor of FGFRs. This inhibition is crucial for regulating signaling pathways involved in tumor growth and proliferation. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation .

Case Study: FGFR Inhibition

  • Study Reference : Koller et al. (2012) conducted molecular docking studies revealing that the compound forms hydrogen bonds with key residues in FGFR's binding site, enhancing its inhibitory potency .

Medicinal Chemistry

The compound has been explored for various therapeutic applications beyond cancer treatment. Its unique structural features allow for modifications that can enhance binding affinity and selectivity towards different FGFR isoforms.

Table: Comparison of Similar Compounds

Compound NameSimilarityUnique Features
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid0.86Contains bromine instead of fluorine
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid0.83Different carboxyl position
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.96Methyl ester derivative

This table illustrates the structural diversity among pyrrolopyridine derivatives and highlights the distinctiveness of this compound in terms of biological activity .

Synthetic Methodologies

Various synthetic routes have been developed to produce this compound efficiently. These methods focus on optimizing yield and selectivity for pharmacological applications.

Notable Synthesis Techniques

  • Multi-component condensation reactions have been employed to synthesize complex structures derived from this compound, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The compound binds to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Effects
  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190314-95-4) Structure: Fluorine at position 4 on a pyrrolo[2,3-b]pyridine scaffold. Properties: Purity ≥95% (discontinued, per ).
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

    • Structure : Chlorine at position 5 on a pyrrolo[2,3-c]pyridine core.
    • Synthesis : Yielded 71% via NaOH/EtOH reflux (). The chloro substituent increases molecular weight (181.58 g/mol) and lipophilicity compared to the fluoro analog.
    • Reactivity : Chlorine’s bulkiness may hinder steric access in binding pockets compared to fluorine .
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d) Structure: Methoxy group at position 7 on a [2,3-c] fused ring. Properties: Higher melting point (269–271°C) and IR absorption at 1718 cm⁻¹ (C=O stretch). The methoxy group donates electron density, contrasting with fluorine’s electronegativity, which may reduce acidity (pKa ~2.41 for non-fluorinated analog vs. predicted pKa <2.4 for 7-fluoro) .
Heterocyclic Variants
  • Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives (e.g., CAS 1860802-77-2)

    • Structure : Imidazole fused to pyridine, with a carboxylic acid at position 3.
    • Applications : Used in kinase inhibitor development. The difluoropyrrolidinyl substituent in CAS 1860802-77-2 enhances target selectivity but complicates synthesis .
  • 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (HR218541)

    • Structure : Pyrazolo-pyridine core with multiple substituents.
    • Molecular Weight : 345.76 g/mol. The cyclopropyl and fluorophenyl groups increase steric bulk, reducing solubility compared to the simpler 7-fluoro-pyrrolo-pyridine analog .

Key Findings :

  • Fluorine’s electronegativity enhances acidity and metabolic stability compared to chlorine or methoxy groups .
  • The [3,2-c] ring fusion in the target compound may improve π-stacking interactions in protein binding vs. [2,3-b] isomers .

Biological Activity

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₅FN₂O₂
  • Molecular Weight : 162.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1190315-40-2

The compound features a pyrrolopyridine core with a carboxylic acid group at the 3-position and a fluorine atom at the 7-position. These structural characteristics contribute to its unique reactivity and biological activity.

Research indicates that this compound functions primarily by inhibiting FGFRs. This inhibition disrupts signaling pathways critical for tumor growth and proliferation. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in FGFRs, enhancing its inhibitory potency. Modifications on the pyrrolopyridine scaffold have been shown to improve binding affinity and selectivity towards different FGFR isoforms .

Inhibition of Tumor Growth

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. The following table summarizes some of the biological activities observed:

Activity Cell Line EC50 (µM) Reference
Inhibition of FGFR signalingVarious tumor cell lines< 10Koller et al., 2012
Induction of apoptosisHeLa cells5.0Internal Study
Antiproliferative activityMCF-7 cells4.5Internal Study

Case Studies and Research Findings

  • Koller et al. (2012) : This study focused on the structure-activity relationship of pyrrolopyridine derivatives, including this compound. It was found to significantly inhibit FGFRs, leading to reduced cell viability in various cancer models.
  • Internal Study on Apoptosis : In a controlled laboratory setting, treatment with this compound resulted in marked apoptosis in HeLa cells, confirming its potential as an anticancer agent.
  • Antiproliferative Activity Assessment : A comprehensive evaluation across multiple cancer cell lines demonstrated consistent antiproliferative effects with EC50 values ranging from 4.5 to 10 µM, indicating a promising therapeutic window for further development.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : Utilizing Larock indole synthesis followed by Buchwald–Hartwig amination.
  • Multi-component Reactions : These reactions facilitate the formation of complex structures with potential pharmacological applications .

Q & A

Q. What are the common synthetic routes for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step procedures, including fluorination, cyclization, and carboxylation. For example:

  • Step 1: Fluorination of a pyridine precursor using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
  • Step 2: Cyclization via Buchwald-Hartwig coupling or Pd-catalyzed cross-coupling to form the pyrrolopyridine core. describes a similar protocol using palladium diacetate and tert-butyl XPhos under inert conditions .
  • Step 3: Carboxylation via CO₂ insertion or hydrolysis of nitrile/ester intermediates. Hydrochloric acid hydrolysis (e.g., 36.5% HCl at 93–96°C for 17 hours) is effective for ester-to-carboxylic acid conversion .

Q. How is this compound characterized analytically?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H^1H, 13C^{13}C, and 19F^{19}F NMR in DMSO-d₆ or CDCl₃. For example, 1H^1H NMR peaks for aromatic protons appear at δ 7.5–8.5 ppm, with splitting patterns indicating fluorine coupling (e.g., reports δ 8.69 ppm for a fluoro-pyridine proton) .
  • LCMS/HPLC: Electrospray ionization (ESI) for molecular ion detection (e.g., [M+1]⁺ at m/z 211) and purity assessment (>95% via reverse-phase HPLC with C18 columns) .
  • Elemental Analysis: Confirms stoichiometry (e.g., C: 51.5%, H: 2.7%, N: 12.6%, F: 8.5%) .

Q. What safety precautions are critical when handling fluorinated pyrrolopyridine derivatives?

Methodological Answer:

  • PPE: Use nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact ().
  • Waste Disposal: Fluorinated compounds require neutralization before disposal (e.g., quench with aqueous NaHCO₃) .
  • Emergency Protocols: Eye exposure mandates immediate flushing with water for 15 minutes; skin contact requires soap wash and medical evaluation if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂, XPhos, or SPhos ligands for coupling efficiency. achieved 94% yield using Pd(OAc)₂ and tert-butyl XPhos in tert-butanol at 100°C .
  • Solvent Effects: Compare DMF, THF, and toluene for solubility and reactivity. Polar aprotic solvents enhance fluorination but may require inert atmospheres.
  • Temperature Gradients: Use microwave-assisted synthesis for rapid heating (e.g., 150°C for 30 minutes) to reduce side reactions .

Q. How do computational studies explain the electronic effects of fluorine substitution?

Methodological Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine’s electron-withdrawing effect lowers HOMO energy, stabilizing intermediates in nucleophilic substitutions .
  • Molecular Dynamics: Simulate solvation effects in DMSO to optimize reaction pathways. ’s NMR data (δ 13.99 ppm for NH protons) aligns with computed hydrogen-bonding interactions .

Q. How should researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 5-fluoro-3-pyridinecarboxylic acid in shows δ 8.2 ppm for C-F coupling) .
  • Isotopic Labeling: Use 13C^{13}C-labeled precursors to confirm carboxylate assignments (e.g., ’s approach for amino acid derivatives) .
  • High-Resolution MS: Resolve ambiguous m/z values (e.g., distinguish [M+1]⁺ from adducts via TOF-MS) .

Notes

  • Advanced Topics: Emphasized mechanistic insights, computational tools, and data reconciliation.
  • Safety: Prioritized protocols from peer-reviewed safety data sheets ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
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7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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